molecular formula C14H14F4N2O2 B3118786 4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol CAS No. 242460-43-1

4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

Cat. No.: B3118786
CAS No.: 242460-43-1
M. Wt: 318.27 g/mol
InChI Key: DMHLLHQJXIRWLT-UHFFFAOYSA-N
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Description

4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a fluorinated diazepine derivative characterized by a seven-membered 1,4-diazepine ring fused with a methoxyphenol moiety and a 1,1,2,2-tetrafluoroethyl substituent at position 5. The compound’s structure combines electron-withdrawing fluorine atoms with aromatic and heterocyclic components, which may confer unique physicochemical and pharmacological properties, such as enhanced metabolic stability or receptor-binding affinity .

Properties

IUPAC Name

4-methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O2/c1-22-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLLHQJXIRWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C17H18F4N2O2
  • Molecular Weight : 344.34 g/mol

The presence of the methoxy group and the tetrafluoroethyl substituent may contribute to its unique biological activities.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for some derivatives were reported to be as low as 0.02 to 0.08 μmol/mL .
CompoundCell LineIC50 (μmol/mL)
Compound AA5490.04
Compound BMCF70.06
Compound CHCT1160.08

These findings suggest that the structural motifs present in this compound may play a critical role in its anticancer activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:

  • Radical Scavenging Activity : Similar compounds have shown DPPH radical-scavenging activity comparable to known antioxidants like ascorbic acid .

Neuroprotective Effects

Emerging research indicates that compounds related to this compound may also exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in preclinical models:

  • Study on Neuroprotection : A study demonstrated that a structurally related compound provided significant protection against oxidative stress-induced apoptosis in neuronal cell lines.
  • Cancer Treatment Trials : Clinical trials are underway to evaluate the efficacy of related compounds in treating various cancers. Early results indicate promising outcomes with manageable side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Diazepine Substituent (Position 7) Aromatic Component Key Structural Features Reference ID
4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol 1,1,2,2-Tetrafluoroethyl Methoxyphenol High fluorine content, electron-withdrawing
CB-6 (2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol) Trifluoromethyl Naphthalenol Reduced fluorine content, fused naphthalene
4-Methoxy-2-[7-(trifluoromethyl)-3,6-dihydro-2H-1,4-diazepin-5-yl]phenol Trifluoromethyl Methoxyphenol Similar to target but with CF₃ group
99698-74-5 (4-Chloro-2-[2,3-dihydro-7-(3-pyridinyl)-1H-1,4-diazepin-5-yl]phenol) 3-Pyridinyl Chlorophenol Nitrogen-rich substituent, chloro group
Diethyl [7-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phosphonate Coumarinyl Phosphonate ester Fluorescent coumarin, phosphonate moiety

Key Observations :

  • Fluorine Content: The tetrafluoroethyl group in the target compound provides higher electronegativity and lipophilicity compared to trifluoromethyl (CB-6) or non-fluorinated analogs (e.g., 99698-74-5). This may enhance membrane permeability or resistance to oxidative degradation .
  • Aromatic Moieties: The methoxyphenol group in the target compound contrasts with naphthalenol (CB-6) or chlorophenol (99698-74-5). Methoxy groups typically increase solubility, while chloro or fused aromatics may improve receptor-binding specificity .
Pharmacological and Physicochemical Properties
  • Phosphonodiazepines (Compound 9): Phosphonate esters are known for enzyme inhibition (e.g., phosphatase/protease targets), implying possible utility in drug design .
  • Tetrafluoroethyl vs. Trifluoromethyl : The tetrafluoroethyl group’s larger size and higher fluorine content may improve binding to hydrophobic pockets in proteins compared to trifluoromethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Reactant of Route 2
4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

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